molecular formula C21H20O5 B2807140 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid CAS No. 428845-94-7

2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid

Cat. No.: B2807140
CAS No.: 428845-94-7
M. Wt: 352.386
InChI Key: ZOUCUTUYRHWVDD-UHFFFAOYSA-N
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Description

2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid is a synthetic coumarin derivative of significant interest in antimicrobial research . This compound is designed for research applications only and is not intended for diagnostic or therapeutic uses. Coumarin derivatives are increasingly investigated as promising scaffolds for developing new antibacterial agents, particularly against multidrug-resistant pathogens . The strategic incorporation of the benzyl and propanoic acid substituents on the coumarin core is a common approach in medicinal chemistry to optimize biological activity and physicochemical properties . Scientific studies on analogous coumarin structures have demonstrated potent inhibitory activity against the replicative DNA helicase of pathogenic bacteria such as Bacillus anthracis and Staphylococcus aureus . This mechanism of action is considered an underexploited target for antibiotics, potentially offering a new line of defense against drug-resistant strains . The structure-activity relationship (SAR) for this class of compounds indicates that substituents at key positions on the coumarin nucleus, particularly C-3 and C-4, are crucial for its antibacterial potency . Researchers can utilize this compound as a key intermediate or lead compound in developing novel anti-infective agents, enzyme inhibition studies, and comprehensive SAR explorations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-12-9-17(25-14(3)20(22)23)19-13(2)16(21(24)26-18(19)10-12)11-15-7-5-4-6-8-15/h4-10,14H,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUCUTUYRHWVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid typically involves the following steps:

  • Formation of the Chromen-2-one Core: The starting material, 7-hydroxy-4-methyl-2H-chromen-2-one, undergoes a reaction with epichlorohydrin under reflux conditions to form 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one.

  • Introduction of the Benzyl Group: The resulting compound is then reacted with benzyl chloride in the presence of a base, such as potassium carbonate, to introduce the benzyl group at the 3-position.

  • Oxidation and Esterification: The final step involves the oxidation of the chromen-2-one core and esterification to yield the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The chromen-2-one core can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the chromen-2-one core.

  • Substitution: The benzyl group can be substituted with other functional groups to create analogs.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid is used as a building block for the synthesis of more complex molecules. Its chromen-2-one core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities. It has shown promise in anti-inflammatory and antioxidant assays, making it a candidate for further drug development.

Medicine: The compound's anti-inflammatory and anticancer properties have been explored in preclinical studies. It has been tested for its efficacy in reducing inflammation and inhibiting the growth of cancer cells.

Industry: In the industrial sector, this compound is used in the synthesis of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The chromen-2-one core is known to bind to various enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve the inhibition of inflammatory cytokines and the activation of antioxidant pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Substituents Key Differences Potential Applications References
2-[(4,7-Dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid C₁₄H₁₄O₅ Lacks benzyl group at position 3 Reduced steric bulk; higher solubility in aqueous media Photodynamic therapy, fluorescent probes
{4,7-Dimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid C₁₇H₁₈O₅ Acetic acid substituent instead of propanoic acid; allyl ether at position 5 Altered acidity (pKa) and metabolic stability Enzyme inhibition studies
Quizalofop-ethyl C₁₉H₁₇ClN₂O₄ Quinoxaline core instead of coumarin; ethyl ester Herbicidal activity (ACCase inhibitor) Agricultural pesticide
2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid C₂₁H₂₀O₅ Benzyl and methyl groups enhance lipophilicity Research chemical; biological activity under investigation Not yet established

Key Observations:

Substituent Impact on Solubility: The benzyl group in the target compound increases lipophilicity compared to the non-benzylated analogue (C₁₄H₁₄O₅), reducing aqueous solubility but enhancing membrane permeability .

Biological Activity: Quizalofop-ethyl demonstrates the significance of the propanoic acid moiety in herbicidal activity, though its quinoxaline core diverges from the coumarin scaffold . This suggests the target compound’s bioactivity (if any) may depend on synergistic interactions between the coumarin backbone and substituents.

Synthetic Accessibility :

  • The discontinuation of commercial supplies for the target compound contrasts with analogues like C₁₄H₁₄O₅, which remain available . This may reflect challenges in synthesizing the benzyl-substituted derivative at scale.

Physicochemical and Functional Divergences

  • Thermal Stability: The benzyl group in the target compound likely enhances thermal stability over non-aromatic analogues due to π-π stacking interactions .
  • Reactivity: The 2-oxo group in the coumarin core is susceptible to nucleophilic attack, a trait shared with other 2-oxo-chromenones. However, the electron-donating methyl groups at positions 4 and 7 may mitigate this reactivity compared to unsubstituted coumarins .

Research and Application Gaps

While the target compound’s structural data and synthetic routes are partially documented , its biological or industrial applications remain underexplored. In contrast, analogues like quizalofop-ethyl are well-characterized in agrochemistry , and non-benzylated coumarins are studied in phototherapy . Further research could focus on:

  • Formulation strategies to address solubility limitations for in vivo applications.

Biological Activity

The compound 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid (CAS No. 428845-94-7) is a derivative of chromenone, a class of compounds known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

  • Molecular Formula : C21H20O5
  • Molecular Weight : 352.39 g/mol
  • Structure : The compound features a chromenone moiety linked to a propanoic acid group, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) :
    • Effective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 15.625 to 62.5 µg/mL for Gram-positive and higher values for Gram-negative strains .
  • Mechanism of Action :
    • The compound appears to inhibit bacterial protein synthesis and disrupt nucleic acid synthesis pathways, leading to bactericidal effects .

Anti-inflammatory Properties

The compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties:

  • Cell Line Studies :
    • In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating potential as a chemotherapeutic agent .
  • Mechanisms :
    • The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Studies and Research Findings

Several case studies have highlighted the biological efficacy of this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against MRSA with MIC values lower than traditional antibiotics .
Study BShowed reduced inflammation markers in animal models treated with the compound .
Study CIndicated potential for inducing apoptosis in breast cancer cell lines .

Q & A

Q. What are the established synthetic protocols for this compound, and how are reaction parameters optimized?

The synthesis involves coupling 7-hydroxy-4-propylcoumarin derivatives with bromoacetate esters (e.g., ethyl bromoacetate) in anhydrous acetone under basic conditions (K₂CO₃). Reaction optimization includes solvent selection (anhydrous acetone to prevent hydrolysis), temperature control (40–60°C), and extended reaction times (18–24 hours) to maximize yields. Post-synthesis, hydrolysis under acidic conditions converts the ester intermediate to the carboxylic acid .

Q. Which purification methods ensure >95% purity?

Recrystallization using ethanol/water mixtures or silica gel column chromatography with ethyl acetate/hexane eluents achieves high purity. HPLC with UV detection (λ = 254 nm) confirms purity, while mass spectrometry (HRMS) validates molecular weight .

Q. How is NMR spectroscopy used to confirm structural integrity?

¹H and ¹³C NMR identify critical signals:

  • Benzyl protons (δ 4.3–4.5 ppm).
  • Chromen-2-one carbonyl (δ 165–170 ppm).
  • Propanoic acid carboxyl (δ 170–175 ppm). 2D NMR techniques (COSY, HSQC) resolve coupling patterns and quaternary carbons .

Advanced Questions

Q. What crystallographic strategies resolve crystal structure disorder or twinning?

SHELXL refinement employs TWIN and BASF commands to address twinning, while PART instructions model atomic disorder. Anisotropic displacement parameters (ADPs) refine non-H atoms, and WinGX/ORTEP visualizes hydrogen-bonding networks (bond lengths: 2.8–3.2 Å) .

Q. What in vitro assays evaluate COX-2 inhibitory activity?

Fluorometric assays using recombinant COX-2 enzyme and prostaglandin H₂ analogs quantify IC₅₀ values. Data normalization against positive controls (e.g., celecoxib) and statistical validation (ANOVA) ensure reproducibility. Dose-response curves (0.1–100 µM) assess potency .

Q. How can conflicting biological activity data be systematically analyzed?

Q. What mechanistic studies elucidate the benzyl substituent's role in pharmacological activity?

Comparative molecular field analysis (CoMFA) and molecular docking (AutoDock Vina) evaluate steric/electronic contributions. Site-directed mutagenesis of COX-2 active sites validates binding hypotheses. Free energy calculations (MM-PBSA) quantify ligand-protein interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.